molecular formula C9H5ClN2O B1602040 3-Chloroquinoxaline-2-carbaldehyde CAS No. 49568-68-5

3-Chloroquinoxaline-2-carbaldehyde

Cat. No. B1602040
CAS RN: 49568-68-5
M. Wt: 192.6 g/mol
InChI Key: BLMMXMOMXZQXNR-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carbaldehyde is a chemical compound with the CAS Number: 49568-68-5. It has a molecular weight of 192.6 .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to this compound, often follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and are obtained from the respective 2-chloro derivative .


Molecular Structure Analysis

The molecular formula of this compound is C9H5ClN2O . The InChI Code is 1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes are easily available and have high chemical reactivity due to the presence of two active moieties chloro- and aldehyde functions . This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period from 2013 to 2017 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.6 .

Scientific Research Applications

Synthetic Utility and Biological Evaluation

3-Chloroquinoxaline-2-carbaldehyde serves as a key intermediate in the synthesis of various quinoline and quinoxaline derivatives. These compounds have been explored for their potential biological activities, including antibacterial, antioxidant, and anticancer properties. The ability to undergo various chemical reactions makes this compound a valuable scaffold in medicinal chemistry for the development of new therapeutic agents (Hamama et al., 2018).

Antioxidant Properties

The antioxidant properties of quinoline derivatives synthesized from this compound have been studied, revealing some compounds with significant radical scavenging activity. This highlights the potential of these compounds in oxidative stress-related therapeutic applications (Subashini et al., 2010).

Antimicrobial and Molecular Docking Studies

Research has also focused on the synthesis of novel quinoline derivatives from this compound and their evaluation for antibacterial activities. Some synthesized compounds have shown promising results against various bacterial strains, supporting the potential of these derivatives as antimicrobial agents. Additionally, molecular docking studies provide insights into their mechanism of action, which is valuable for further optimization and development (Zeleke et al., 2020).

Potential as AKT1 Inhibitors

The derivatives synthesized from this compound have been evaluated for their potential as inhibitors of AKT1, an enzyme involved in cancer progression. This research suggests the possibility of developing new anticancer agents targeting specific molecular pathways (Ghanei et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, quinoline derivatives, including those derived from this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting metals against corrosion, making them of interest in materials science and engineering (Lgaz et al., 2017).

Mechanism of Action

The mechanism of the reaction was illustrated through the initial addition of an amino group of formamide to the aldehydic carbonyl of quinoline 16a, followed by condensation to form N-((2-chloroquinolin-3-yl)methylene)formamide intermediate .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 3-Chloroquinoxaline-2-carbaldehyde .

Future Directions

It is certain that 2-chloroquinoline-3-carbaldehyde and related compounds will continue to attract the attention of many researchers and that improvements in their synthesis, as well as novel transformations of these compounds, will be reported in the literature in the near future .

properties

IUPAC Name

3-chloroquinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMMXMOMXZQXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507910
Record name 3-Chloroquinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49568-68-5
Record name 3-Chloroquinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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